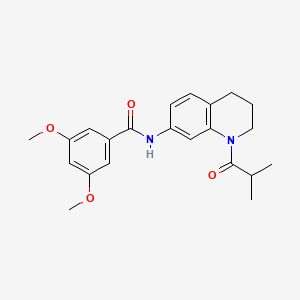
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide, also known as IBTQ, is a chemical compound that has been extensively studied for its potential use in scientific research. IBTQ is a derivative of tetrahydroquinoline and benzamide, and its unique structure makes it a promising candidate for various applications in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to involve interactions with specific receptors and enzymes in the body. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide has been shown to bind to the dopamine D2 receptor and the sigma-1 receptor, which are both involved in the regulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide has been shown to have a range of biochemical and physiological effects in various studies. It has been found to have antioxidant properties, as well as the ability to modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine. Additionally, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide in lab experiments is its unique structure, which allows for specific interactions with receptors and enzymes. Additionally, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further research. However, one limitation of using N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide is its relatively high cost compared to other compounds.
Future Directions
There are several potential future directions for research on N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide could be studied further for its potential as a therapeutic agent for various psychiatric disorders, including depression and anxiety. Further research could also focus on the development of new derivatives of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide with enhanced properties and efficacy.
Synthesis Methods
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide involves several steps, including the condensation of 3,5-dimethoxybenzoyl chloride with isobutyryl chloride to form an intermediate compound. This intermediate is then reacted with tetrahydroquinoline in the presence of a catalyst to yield N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide.
Scientific Research Applications
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide has been studied for its potential use as a ligand for various receptors, including the dopamine D2 receptor and the sigma-1 receptor. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase.
properties
IUPAC Name |
3,5-dimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-14(2)22(26)24-9-5-6-15-7-8-17(12-20(15)24)23-21(25)16-10-18(27-3)13-19(11-16)28-4/h7-8,10-14H,5-6,9H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSQWPQGMDWXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2527781.png)
![Benzyl 4-({[(3-chloropyrazin-2-yl)methyl]sulfamoyl}methyl)piperidine-1-carboxylate](/img/structure/B2527782.png)

![methyl 4-{[4-(cyclopropylcarbonyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate](/img/structure/B2527786.png)
![3-cyano-6-cyclopropyl-N-{[4-(dimethylamino)-3-fluorophenyl]methyl}-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2527787.png)


![6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527794.png)
![N-(4-acetylphenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2527795.png)
![4-Methoxy-2-{[3-(trifluoromethyl)benzyl]amino}nicotinonitrile](/img/structure/B2527796.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2527798.png)

![6-(2-methoxyethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2527804.png)